

Application Notes and Protocols for DL-Tyrosine-d7 Detection by Mass Spectrometry

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Compound of Interest		
Compound Name:	DL-Tyrosine-d7	
Cat. No.:	B160622	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DL-Tyrosine-d7 is a stable isotope-labeled form of the amino acid tyrosine, which serves as a crucial internal standard for the accurate quantification of endogenous tyrosine in various biological matrices by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.[1] This document provides detailed protocols for sample preparation and LC-MS/MS analysis for the detection and quantification of **DL-Tyrosine-d7**.

I. Mass Spectrometry Parameters

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) parameters for the detection of **DL-Tyrosine-d7** and its unlabeled counterpart, DL-Tyrosine. These parameters are a starting point and may require further optimization based on the specific mass spectrometer used. The precursor ion for **DL-Tyrosine-d7** is based on its molecular weight of 188.23 g/mol .[2] The product ions are predicted based on the known fragmentation of tyrosine, which primarily involves the loss of the carboxyl group and the formation of a stable immonium ion.[3][4]

Table 1: Proposed MRM Transitions for DL-Tyrosine and DL-Tyrosine-d7



Analyte	Precursor Ion (Q1) [M+H]+ (m/z)	Product Ion (Q2) (m/z)	Proposed Collision Energy (CE) (eV)	Proposed Declustering Potential (DP) (V)
DL-Tyrosine	182.1	136.1	15 - 25	60 - 80
91.1	25 - 35	60 - 80		
DL-Tyrosine-d7	189.2	143.1	 15 - 25	60 - 80
98.1	25 - 35	60 - 80		

II. Experimental Protocols

A. Sample Preparation from Human Plasma

This protocol describes a protein precipitation method for the extraction of tyrosine from human plasma, a common procedure for cleaning up biological samples prior to LC-MS/MS analysis. [5][6]

Materials:

- Human plasma samples
- **DL-Tyrosine-d7** internal standard solution (1 μg/mL in 50% methanol)
- 10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold
- · Acetonitrile, HPLC grade
- Water, HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge capable of 12,000 x g and 4°C



Procedure:

- Thaw frozen plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 100 μL of plasma.
- Add 10 μL of the 1 μg/mL DL-Tyrosine-d7 internal standard solution to the plasma and vortex briefly.
- Add 200 μL of ice-cold 10% TCA to the plasma sample.
- Vortex vigorously for 30 seconds to precipitate proteins.
- Incubate the samples on ice for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography

To separate the D and L enantiomers of tyrosine, a chiral stationary phase is required.[4] This protocol outlines a method using a chiral column.

LC System:

• A UPLC or HPLC system capable of binary gradient elution.

Column:

Chiral column (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 μm or similar)

Mobile Phase:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile



Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0.0	95	5	0.4
1.0	95	5	0.4
5.0	50	50	0.4
7.0	5	95	0.4
9.0	5	95	0.4
9.1	95	5	0.4
12.0	95	5	0.4

Injection Volume: 5 μL Column Temperature: 30°C

C. Mass Spectrometry

Mass Spectrometer:

 A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode:

Positive Electrospray Ionization (ESI+)

Source Parameters (Representative Values):

Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr



• Cone Gas Flow: 50 L/hr

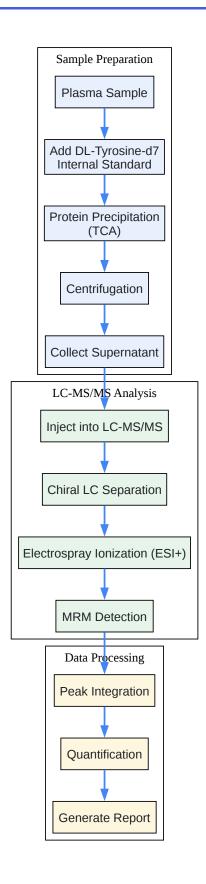
Acquisition Mode:

• Multiple Reaction Monitoring (MRM) using the transitions from Table 1.

III. Visualizations

Experimental Workflow



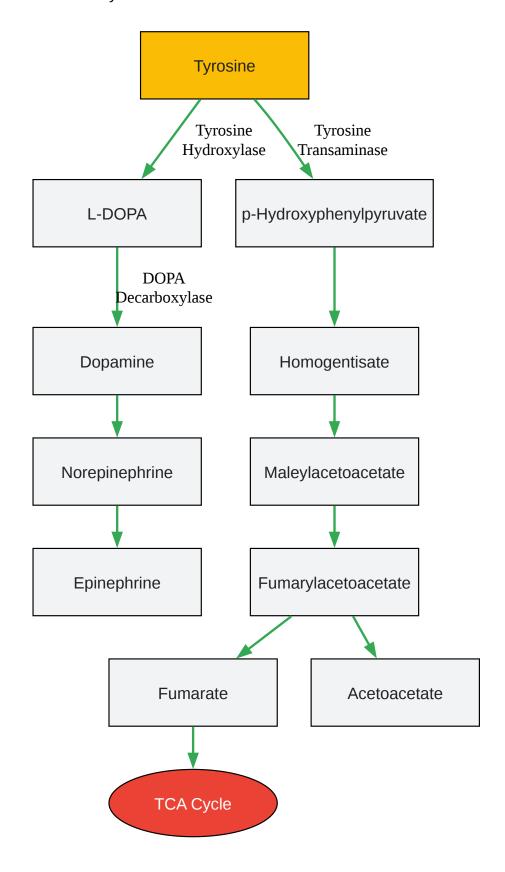


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Caption: Experimental workflow for **DL-Tyrosine-d7** detection.



Tyrosine Metabolic Pathway



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